molecular formula C6H7NO3S B3221196 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester CAS No. 120647-10-1

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3221196
CAS No.: 120647-10-1
M. Wt: 173.19 g/mol
InChI Key: UJDSSQTWBMVPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or block receptors that play a role in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-5-carboxylic acid ethyl ester
  • 2-Methylthiazole-5-carboxylic acid ethyl ester
  • 2-Phenylthiazole-5-carboxylic acid ethyl ester

Uniqueness

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the hydroxyl group at the 2-position of the thiazole ring. This functional group can significantly influence the compound’s reactivity and biological activity compared to similar compounds without the hydroxyl group .

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSSQTWBMVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 4
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester
Reactant of Route 6
2-Hydroxy-thiazole-5-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.